![molecular formula C20H17FN4O4S2 B2390163 Ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392293-22-0](/img/structure/B2390163.png)
Ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Description
Ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Antitumor Activities
A series of novel 1,3,4-thiadiazole derivatives, closely related to the chemical , were synthesized and evaluated for their antitumor activities against various human tumor cell lines. One specific derivative demonstrated significant inhibitory effects against SKOV-3 cells, suggesting its potential as a cytotoxic agent operating via apoptosis mechanisms (A. Almasirad et al., 2016).
Anticancer Agents
Research into Benzothiazole (BT) derivatives, which share structural motifs with the chemical , has identified these compounds as promising anticancer agents. The synthesis of new derivatives and their evaluation against various cancer cell lines have highlighted the modulatory effects of specific substitutions on the BT scaffold, enhancing antitumor properties (Derya Osmaniye et al., 2018).
Insecticidal Applications
Another study focused on the synthesis of heterocycles incorporating a thiadiazole moiety, which were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research indicates the potential use of such compounds in agricultural pest control, highlighting the versatility of the thiadiazole core in developing bioactive molecules (A. Fadda et al., 2017).
Antimicrobial Properties
Further exploration into Ethyl-2-amino benzothiazole-6-carboxylate derivatives showcased their antimicrobial capabilities. Synthesized compounds were evaluated against various bacterial strains, demonstrating the potential for these molecules in addressing antibiotic resistance and developing new antimicrobial agents (Ahmood Kh. Jebur et al., 2018).
properties
IUPAC Name |
ethyl 4-[[2-[[5-[(2-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O4S2/c1-2-29-18(28)12-7-9-13(10-8-12)22-16(26)11-30-20-25-24-19(31-20)23-17(27)14-5-3-4-6-15(14)21/h3-10H,2,11H2,1H3,(H,22,26)(H,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKJETVNJIZJOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((5-(2-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate |
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